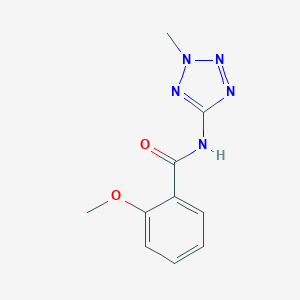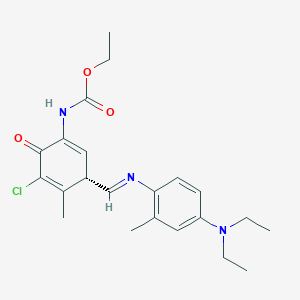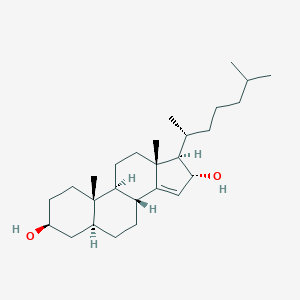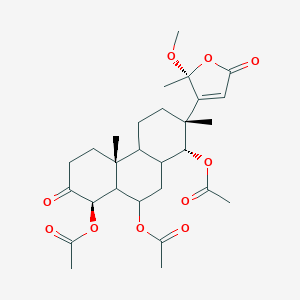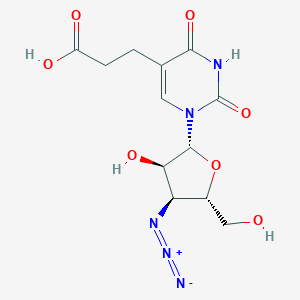
5-Carboxyethyl-3'-azido-3'-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxyethyl-3'-azido-3'-deoxythymidine, commonly known as CAZT, is a nucleoside analog that has been extensively studied for its potential use in scientific research. This compound is structurally similar to the antiviral drug azidothymidine (AZT), but has been modified to include a carboxyethyl group, which alters its properties and potential applications.
Mecanismo De Acción
C5-Carboxyethyl-3'-azido-3'-deoxythymidine inhibits the activity of DNA polymerases by acting as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP). This results in the incorporation of C5-Carboxyethyl-3'-azido-3'-deoxythymidine into the growing DNA chain, which can lead to chain termination and inhibition of DNA synthesis.
Biochemical and Physiological Effects:
C5-Carboxyethyl-3'-azido-3'-deoxythymidine has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA polymerase activity, induction of DNA damage and apoptosis, and modulation of cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using C5-Carboxyethyl-3'-azido-3'-deoxythymidine in lab experiments is its structural similarity to 5-Carboxyethyl-3'-azido-3'-deoxythymidine, which allows for direct comparison of the two compounds. Additionally, C5-Carboxyethyl-3'-azido-3'-deoxythymidine can be easily synthesized in the lab, making it a readily available research tool. However, one limitation of using C5-Carboxyethyl-3'-azido-3'-deoxythymidine is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for the study of C5-Carboxyethyl-3'-azido-3'-deoxythymidine, including investigating its potential as a therapeutic agent for the treatment of viral infections and cancer, exploring its use as a tool for studying DNA replication and repair, and developing new analogs with improved properties and applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of C5-Carboxyethyl-3'-azido-3'-deoxythymidine and its potential impact on human health.
Métodos De Síntesis
C5-Carboxyethyl-3'-azido-3'-deoxythymidine can be synthesized using a multi-step process that involves the modification of thymidine. The first step involves the protection of the 5'-hydroxyl group of thymidine using a tert-butyldimethylsilyl (TBDMS) group. The 3'-hydroxyl group is then selectively protected using a benzoyl group. The resulting compound is then reacted with ethyl chloroacetate to introduce the carboxyethyl group. Finally, the azido group is introduced using sodium azide and triphenylphosphine.
Aplicaciones Científicas De Investigación
C5-Carboxyethyl-3'-azido-3'-deoxythymidine has been studied for its potential use in a variety of scientific research applications, including as a probe for studying the structure and function of DNA polymerases, as a tool for investigating the mechanisms of DNA replication and repair, and as a potential therapeutic agent for the treatment of viral infections and cancer.
Propiedades
Número CAS |
128439-97-4 |
|---|---|
Nombre del producto |
5-Carboxyethyl-3'-azido-3'-deoxythymidine |
Fórmula molecular |
C12H15N5O7 |
Peso molecular |
341.28 g/mol |
Nombre IUPAC |
3-[1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C12H15N5O7/c13-16-15-8-6(4-18)24-11(9(8)21)17-3-5(1-2-7(19)20)10(22)14-12(17)23/h3,6,8-9,11,18,21H,1-2,4H2,(H,19,20)(H,14,22,23)/t6-,8-,9-,11-/m1/s1 |
Clave InChI |
ZKNPPJXSXOEVON-PNHWDRBUSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O)CCC(=O)O |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)CCC(=O)O |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)CCC(=O)O |
Sinónimos |
5-carboxyethyl-3'-azido-3'-deoxythymidine BW A1183U BW-A1183U |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
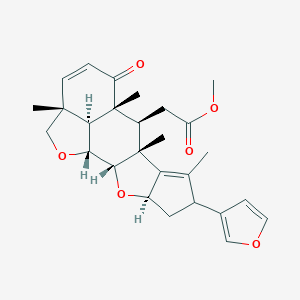
![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)

![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
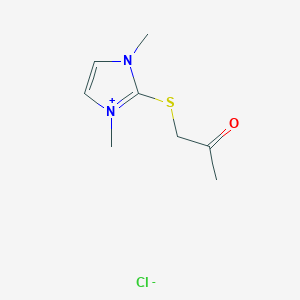
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)
